Nickel sulfide

説明

Nickel sulfide is an inorganic compound with the formula NiS. It is a black solid that is insoluble in water and has a hexagonal crystal structure. This compound occurs naturally as the mineral millerite and is an important ore of nickel. It is used in various industrial applications, including as a catalyst in chemical reactions and in the production of nickel metal.

準備方法

Synthetic Routes and Reaction Conditions: Nickel sulfide can be synthesized through several methods:

Precipitation Method: This involves the reaction of nickel(II) salts with hydrogen sulfide gas. The reaction is typically carried out in an aqueous solution: [ \text{Ni}^{2+} + \text{H}_2\text{S} \rightarrow \text{NiS} + 2\text{H}^+ ]

Solid-State Metathesis Reactions: Nickel chloride reacts with sodium sulfide at high temperatures to produce this compound: [ \text{NiCl}_2 + \text{Na}_2\text{S} \rightarrow \text{NiS} + 2\text{NaCl} ]

High-Temperature Reactions: Direct combination of nickel and sulfur at elevated temperatures can also yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of nickel refining. The sulfide ores are roasted in air to convert them to nickel oxide, which is then reduced to metallic nickel: [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]

化学反応の分析

Nickel sulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to nickel oxide when heated in the presence of oxygen: [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]

Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas: [ \text{NiS} + \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{S} ]

Substitution: this compound can react with halogens to form nickel halides: [ \text{NiS} + \text{Cl}_2 \rightarrow \text{NiCl}_2 + \text{S} ]

Common reagents used in these reactions include hydrogen sulfide, oxygen, hydrogen gas, and halogens. The major products formed from these reactions are nickel oxide, metallic nickel, and nickel halides.

科学的研究の応用

Energy Storage

Supercapacitors and Batteries

Nickel sulfide has emerged as a promising material for energy storage devices such as supercapacitors and batteries. Its high electrical conductivity and electrochemical properties make it suitable for use as an electrode material.

- Supercapacitors : NiS nanostructures have been synthesized to enhance the performance of supercapacitors. For example, a study demonstrated that this compound flakes hybridized with reduced graphene oxide exhibited excellent capacitance and cycling stability . The three-dimensional porous structure of Ni3S2 nanowires on nickel foam also contributed to improved charge storage capabilities, allowing for better performance under alkaline conditions .

- Batteries : this compound is utilized in lithium-ion batteries as an anode material, where its capacity to undergo reversible redox reactions enhances battery performance. Research indicates that this compound can significantly improve the charge-discharge efficiency compared to conventional materials .

Catalysis

This compound serves as an effective catalyst in various chemical reactions, particularly in environmental applications.

- Hydrogen Production : NiS has been investigated for its catalytic activity in hydrogen evolution reactions (HER), which are critical for sustainable hydrogen production. Its ability to facilitate the conversion of water into hydrogen gas under light irradiation has been documented, showcasing its potential in renewable energy applications .

- Desulfurization : this compound nanoparticles have been incorporated into membranes to enhance desulfurization processes in fuel refining. Their ability to selectively absorb sulfur compounds from fuels makes them valuable in reducing sulfur emissions and improving fuel quality .

Environmental Remediation

This compound has been employed in various environmental remediation strategies due to its ability to adsorb heavy metals and pollutants.

- Heavy Metal Removal : Studies have shown that NiS can effectively adsorb heavy metals from wastewater, making it a viable option for water treatment applications. Its high surface area and reactivity enable it to capture toxic metals such as lead and cadmium efficiently .

- Catalytic Reduction of Pollutants : this compound nanostructures have demonstrated significant catalytic activity in the reduction of organic pollutants like 4-nitrophenol, which is commonly found in industrial effluents. The phase-dependent catalytic activity of this compound has been explored, revealing that different morphologies affect its efficiency in degrading pollutants .

Sensor Technology

The unique electrical properties of this compound make it suitable for sensor applications.

- Gas Sensors : NiS-based sensors have been developed for the detection of gases such as hydrogen sulfide (H2S) and ammonia (NH3). These sensors leverage the changes in electrical resistance upon exposure to target gases, providing a reliable method for monitoring air quality .

- Biosensors : this compound nanoparticles are being researched for their potential use in biosensors due to their biocompatibility and ability to enhance signal transduction mechanisms. This application is particularly relevant in medical diagnostics and environmental monitoring .

作用機序

The mechanism by which nickel sulfide exerts its effects depends on its application. In catalysis, this compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biomedical applications, this compound nanoparticles can generate heat when exposed to certain wavelengths of light, which can be used to destroy cancer cells in photothermal therapy. The molecular targets and pathways involved vary depending on the specific application and the form of this compound used.

類似化合物との比較

Nickel sulfide can be compared with other metal sulfides, such as iron sulfide (FeS), cobalt sulfide (CoS), and copper sulfide (CuS). Each of these compounds has unique properties and applications:

Iron Sulfide (FeS): Used in the production of sulfuric acid and as a pigment in paints.

Cobalt Sulfide (CoS): Used in batteries and as a catalyst in chemical reactions.

Copper Sulfide (CuS): Used in solar cells and as a semiconductor material.

This compound is unique in its combination of high thermal and chemical stability, making it particularly suitable for use in high-temperature and harsh chemical environments.

生物活性

Nickel sulfide (NiS) is a compound of significant interest due to its diverse biological activities, including its potential applications in medicine and its toxicological implications. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, toxicological profiles, and recent advancements in nanotechnology applications.

This compound exists in various forms, including nickel(I) sulfide (NiS), nickel(II) sulfide (NiS2), and mixed-phase compounds. These forms exhibit different solubility and reactivity profiles, influencing their biological interactions. The solubility of this compound is relatively low compared to other nickel compounds, which affects its absorption and toxicity.

Toxicological Profile

This compound is known to exhibit toxic effects, particularly in the respiratory system. Studies have shown that exposure to this compound can lead to:

- Inflammation : Chronic inhalation of this compound has been associated with lung inflammation and fibrosis in animal models .

- Cellular Damage : Nickel ions can inhibit key cellular enzymes, such as sulfur dioxygenase and sulfite oxidase, leading to impaired cell growth in certain bacterial strains like Thiobacillus thiooxidans .

- Reproductive Effects : Research indicates that exposure to nickel compounds may result in reduced reproductive rates and alterations in serum lipid levels .

The following table summarizes the toxicological effects observed in various studies:

| Study | Exposure Route | Effects Observed |

|---|---|---|

| Inhalation | Lung inflammation, fibrosis | |

| Oral | Reduced reproductive rates | |

| In vitro | Anticancer and antibacterial activity |

Biological Activity

Recent studies have highlighted the potential therapeutic applications of this compound nanoparticles. These nanoparticles demonstrate promising biological activities:

- Anticancer Activity : Dysprosium-doped this compound nanoparticles have shown enhanced anticancer efficacy compared to free drugs. When irradiated with a low-power laser, these nanoparticles can achieve temperatures exceeding 59 °C, enhancing their therapeutic effectiveness .

- Antibacterial Properties : Undoped this compound nanoparticles exhibit significant antibacterial activity. This suggests potential applications in treating infections or as antimicrobial agents in various settings .

Case Studies

- This compound Nanoparticles for Drug Delivery : A study investigated the encapsulation of 5-fluorouracil within this compound nanoparticles, achieving an encapsulation efficiency of around 87%. The controlled release of this drug demonstrated the potential for using this compound nanoparticles in targeted cancer therapies .

- Environmental Impact Studies : Research on Thiobacillus thiooxidans revealed that nickel ions inhibit critical metabolic processes, suggesting that this compound could play a role in microbial ecology and concrete corrosion resistance .

特性

IUPAC Name |

sulfanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNBZGLDODTKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

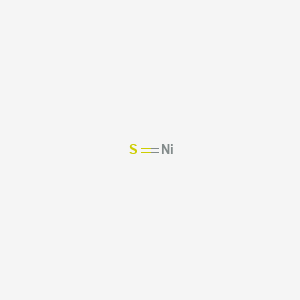

S=[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiS | |

| Record name | nickel(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16812-54-7 (Parent), Array | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801316876 | |

| Record name | Millerite (NiS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Other Solid; Pellets or Large Crystals, Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] | |

| Record name | Nickel sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfide (NiS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12137-12-1, 16812-54-7, 1314-04-1, 11113-75-0, 12503-53-6, 12035-71-1 | |

| Record name | Nickel sulfide (Ni3S4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide (NiS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16812-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Millerite (NiS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11113-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide (Ni7S6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12503-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heazlewoodite (Ni3S2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfide (NiS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Millerite (NiS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。